1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione

Descripción general

Descripción

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

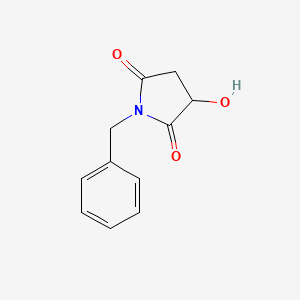

This compound is characterized by a five-membered pyrrolidine ring with a hydroxyl group and a benzyl substituent. Its molecular formula is , and it exhibits chiral properties due to the presence of multiple stereocenters. The compound's structure allows for various interactions with biological targets, influencing its activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reduction Reactions : Utilizing sodium borohydride to reduce precursors.

- Condensation Reactions : Reacting appropriate amines with diketones under acidic conditions.

These methods not only yield the desired compound but also allow for modifications that can enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can be crucial for developing anti-cancer therapies.

- Receptor Binding : Its ability to bind to specific receptors modulates cellular signaling pathways, affecting cell proliferation and apoptosis.

The hydroxyl group can form hydrogen bonds with target proteins, while the benzyl moiety contributes to hydrophobic interactions, enhancing binding affinity.

Anticancer Activity

A study investigated the anticancer properties of this compound using human cancer cell lines. The results indicated that the compound exhibited cytotoxic effects against A549 lung adenocarcinoma cells:

| Compound Concentration (µM) | Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 55 |

These findings suggest that at higher concentrations, the compound significantly reduces cell viability, indicating potential as an anticancer agent .

Antimicrobial Activity

In another study assessing antimicrobial properties, derivatives of pyrrolidine compounds demonstrated varying degrees of activity against bacterial strains such as Staphylococcus aureus:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| This compound | 12.5 |

| Control (Ciprofloxacin) | 2 |

This data highlights the compound's potential as a lead structure for developing new antibacterial agents .

Propiedades

IUPAC Name |

1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPKAWKGCQTPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400560 | |

| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78027-57-3 | |

| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.